2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)-
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Overview
Description
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- is a heterocyclic organic compound with the molecular formula C12H14N2O2. It is known for its unique structure, which includes a piperidinedione core substituted with an ethyl group and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and 4-pyridinecarboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperidinedione core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Piperidinedione, 3-methyl-3-(4-pyridinyl)-
- 2,6-Piperidinedione, 3-ethyl-3-(3-pyridinyl)-
- 2,6-Piperidinedione, 3-ethyl-3-(2-pyridinyl)-
Uniqueness
2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
121742-47-0 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3S)-3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)/t12-/m0/s1 |
InChI Key |
QXKJWHWUDVQATH-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@]1(CCC(=O)NC1=O)C2=CC=NC=C2 |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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